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Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety profile of NBI-
98782, the active metabolite of valbenazine (Ingrezza®). Valbenazine is a selective vesicular

monoamine transporter 2 (VMAT2) inhibitor. This document summarizes key preclinical

findings, including general toxicology, cardiovascular safety, reproductive and developmental

toxicology, and central nervous system (CNS) effects. Detailed experimental protocols and

quantitative data are presented to facilitate a thorough understanding of the non-clinical safety

assessment of this compound.

Core Safety and Toxicology Findings
Preclinical studies have established a safety profile for valbenazine, with primary findings

related to its pharmacological activity of monoamine depletion. Key observations include effects

on the central nervous system, cardiovascular system (specifically QT interval prolongation at

high doses), and reproductive outcomes in animal models.

General Toxicology
Repeat-dose toxicology studies were conducted in mice and rats to evaluate the overall toxicity

profile of valbenazine.

Table 1: Summary of Repeat-Dose Toxicology Studies
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Study ID Species Duration
Dose
Levels
(mg/kg/day)

Key
Findings

NOAEL
(mg/kg/day)

2011-TX-040
Mouse (CD-

1)
24 Days

30, 100, 300,

600

Decreased

activity,

ptosis,

abnormal

posture. At

higher doses,

increased

activity,

restlessness,

and

aggression

were noted

prior to

dosing and

during the

recovery

period,

suggesting a

potential

withdrawal

effect.

Mortality was

observed at

600

mg/kg/day.[1]

<30

2011-TX-001 Rat 91 Days 1, 3, 5, 15

Consistent

with

monoamine

depletion:

decreased

activity,

ataxia, ptosis.

[2]

3[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209241Orig1s000OtherR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209241Orig1s000SumR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209241Orig1s000PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test System: CD-1 Mice.

Administration: Oral gavage.

Dose Groups: Vehicle control, 30, 100, 300, and 600 mg/kg/day.

Duration: 24 days, followed by a recovery period.

Observations: Clinical signs were recorded daily. Body weight and food consumption were

measured weekly. At termination, a full necropsy was performed, and selected tissues were

examined microscopically.

Toxicokinetics: Plasma samples were collected at specified time points to determine the

systemic exposure to valbenazine and its metabolites.

Cardiovascular Safety Pharmacology
The cardiovascular safety of valbenazine was evaluated through in vitro and in vivo studies,

with a focus on the potential for QT interval prolongation.

In Vitro hERG Assay
Valbenazine was assessed for its potential to inhibit the human ether-à-go-go-related gene

(hERG) potassium channel, a key indicator of potential QT prolongation.

Table 2: In Vitro hERG Channel Inhibition

Compound IC50 (µM)

Valbenazine 2.0[3]

Test System: Human embryonic kidney (HEK) cells expressing the hERG channel.

Methodology: Patch-clamp electrophysiology.

Procedure: Cells were exposed to increasing concentrations of valbenazine, and the hERG

channel current was measured. The concentration-response curve was used to calculate the

IC50 value.
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In Vivo Cardiovascular Study in Dogs
The effect of valbenazine on the QT interval was assessed in dogs.

Table 3: In Vivo QT Prolongation in Dogs

Dose (mg/kg/day) QT Prolongation Remarks
NOEL for QTc
Prolongation
(mg/kg/day)

≥ 15 Moderate

This dose is

approximately 6 times

the maximum

recommended human

dose (MRHD) on a

mg/m² basis.[3]

12.5 (approximately 5

times the MRHD on a

mg/m² basis)[3]

Test System: Beagle dogs.

Administration: Oral.

Monitoring: Continuous electrocardiogram (ECG) monitoring was performed to assess heart

rate, PR interval, QRS duration, and QT interval. The corrected QT interval (QTc) was

calculated using a species-specific formula.

Procedure: Animals were administered single or repeat doses of valbenazine, and ECGs

were recorded at baseline and at multiple time points post-dose. Plasma samples were

collected for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.

Reproductive and Developmental Toxicology
Studies were conducted in rats and rabbits to evaluate the potential effects of valbenazine on

fertility, embryo-fetal development, and pre- and postnatal development.

Table 4: Summary of Reproductive and Developmental Toxicology Findings
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Study Type Species Key Findings

Fertility and Early Embryonic

Development
Rat

Decreased fertility, considered

to be related to an increase in

prolactin and not a direct

effect.[3]

Embryo-Fetal Development Rat and Rabbit

No malformations were

observed at doses up to 1.8

(rat) or 24 (rabbit) times the

MRHD based on mg/m² body

surface area.[4]

Pre- and Postnatal

Development
Rat

Increased incidence of

stillbirths and postnatal pup

mortality.[3]

Test System: Pregnant Sprague-Dawley rats.

Administration: Oral gavage from gestation day 7 through lactation day 20.

Dose Groups: Vehicle control and multiple dose levels of valbenazine.

Endpoints: Maternal observations (clinical signs, body weight, food consumption), parturition

(gestation length, delivery), and litter parameters (number of live/dead pups, pup viability,

pup body weight, and developmental landmarks).

Central Nervous System (CNS) Safety
Pharmacology
The CNS effects of valbenazine are directly related to its mechanism of action as a VMAT2

inhibitor, leading to the depletion of monoamines.

Table 5: CNS Safety Pharmacology Findings
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Species Observed Effects

Rat, Mouse, Dog
Decreased motor activity, ataxia, ptosis

(drooping eyelid).[2][3]

Methodology: A functional observational battery (FOB) and automated locomotor activity

assessment were conducted in rodents.

Procedure: Animals were administered valbenazine and observed for a range of neurological

and behavioral changes, including posture, gait, arousal, and reflex responses. Locomotor

activity was quantified using automated activity monitors.

Mechanism of Action and Signaling Pathway
Valbenazine is a prodrug that is metabolized to its active form, NBI-98782 ([+]-α-

dihydrotetrabenazine). NBI-98782 is a selective inhibitor of VMAT2, a transporter protein

located on the membrane of presynaptic vesicles in neurons. VMAT2 is responsible for

packaging monoamines (such as dopamine, norepinephrine, and serotonin) from the

cytoplasm into synaptic vesicles for storage and subsequent release into the synapse. By

inhibiting VMAT2, NBI-98782 reduces the loading of monoamines into vesicles, leading to a

decrease in their release and a reduction in synaptic monoamine levels.
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Caption: VMAT2 Inhibition by NBI-98782 in the Presynaptic Neuron.

Experimental Workflow: Preclinical Safety
Assessment
The preclinical safety evaluation of NBI-98782 followed a structured workflow to characterize

its toxicological profile.
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Caption: Generalized Workflow for Preclinical Safety Assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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